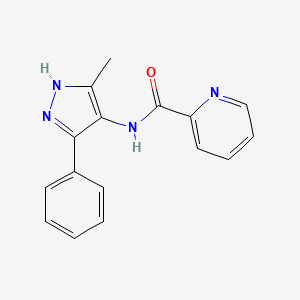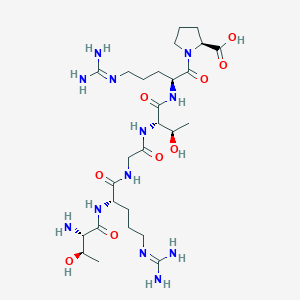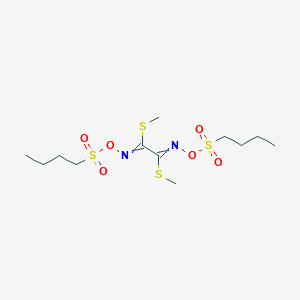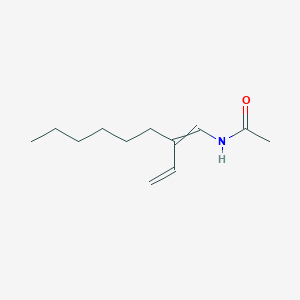![molecular formula C21H39NO4 B12591231 Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester CAS No. 600142-99-2](/img/structure/B12591231.png)
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester is a chemical compound with the molecular formula C24H45NO4 It is known for its unique structure, which includes a butanoic acid backbone with a 1,2-dioxohexadecyl group attached via an amino linkage, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. For example, the use of solid acid catalysts or enzymatic catalysis can be employed to achieve higher selectivity and reduce by-products. The reaction conditions are optimized to ensure scalability and cost-effectiveness for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies related to lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The dioxohexadecyl group may interact with lipid membranes, influencing membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, ethyl ester
- Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, 1,1-dimethylethyl ester
- Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester
Uniqueness
Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester is unique due to its specific ester and amino functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
600142-99-2 |
|---|---|
Molekularformel |
C21H39NO4 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
methyl 4-(2-oxohexadecanoylamino)butanoate |
InChI |
InChI=1S/C21H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)21(25)22-18-15-17-20(24)26-2/h3-18H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
ZMEMTAXTEWWHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)


![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)



![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)

